molecular formula C16H17ClFN5 B2789998 2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride CAS No. 2059471-60-0

2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride

Cat. No.: B2789998
CAS No.: 2059471-60-0
M. Wt: 333.8
InChI Key: GUIYCUQEDJMQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-fluorophenyl group and at position 4 with a piperazine moiety. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Piperazine-containing derivatives are frequently explored in drug discovery due to their ability to modulate receptor binding and pharmacokinetics .

Properties

IUPAC Name

2-(4-fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5.ClH/c17-13-3-1-12(2-4-13)14-11-15-16(19-7-10-22(15)20-14)21-8-5-18-6-9-21;/h1-4,7,10-11,18H,5-6,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIYCUQEDJMQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antibacterial activities, suggesting that their targets might be bacterial proteins or enzymes essential for bacterial growth and survival.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit bacterial growth, suggesting that they might interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Biochemical Pathways

Based on its antibacterial activity, it can be inferred that it might affect pathways essential for bacterial growth and survival.

Result of Action

Similar compounds have been found to exhibit antibacterial activities, suggesting that they might inhibit bacterial growth and survival.

Biological Activity

2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound's chemical structure is characterized by the presence of a pyrazolo[1,5-a]pyrazine core substituted with a piperazine and a fluorophenyl group. This unique arrangement contributes to its biological properties.

Property Value
Molecular Formula C13H15ClFN5
Molecular Weight 295.74 g/mol
CAS Number Not specified
IUPAC Name This compound

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, compounds similar to 2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine have shown effectiveness against various cancer cell lines. A study highlighted the ability of pyrazole derivatives to inhibit key oncogenic pathways, including BRAF and EGFR signaling, which are crucial in tumorigenesis .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, making them promising candidates for the development of new antimicrobial agents . For instance, structural modifications in similar compounds have led to enhanced activity against resistant bacterial strains.

Neuropharmacological Effects

The piperazine moiety in the compound is known for its psychoactive properties. Research has indicated that derivatives of piperazine can act as anxiolytics and antidepressants. The specific effects of 2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine on neurotransmitter systems warrant further investigation but suggest potential use in treating mood disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at the 4-position of the piperazine ring and the fluorophenyl group can significantly influence the compound's affinity for biological targets. For example:

  • Fluorine Substitution : The introduction of fluorine enhances lipophilicity and may improve cellular uptake.
  • Piperazine Modifications : Altering substituents on the piperazine ring can modulate receptor binding profiles and pharmacokinetics.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Anticancer Study : A recent trial evaluated a series of pyrazole compounds in patients with metastatic breast cancer. Results indicated that compounds with structural similarities to 2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine showed promising antitumor activities when combined with standard chemotherapy agents .
  • Neuropharmacological Assessment : In preclinical models, derivatives exhibited anxiolytic effects comparable to established treatments. These findings support further exploration into their potential as therapeutic agents for anxiety disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Substituent Variations

The pyrazolo[1,5-a]pyrazine scaffold is a versatile template for drug design. Key structural analogs differ in substituent positions and functional groups:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-Fluorophenyl (2), Piperazinyl (4) C₁₇H₁₇ClFN₅ 357.81* Hydrochloride salt, CNS potential
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine Chloro (4), 4-Fluorophenyl (2) C₁₂H₇ClFN₃ 247.66 Chlorine substitution at C4
2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine Piperazinylmethyl (2), Chlorophenyl C₁₈H₁₉ClN₄ 326.83 Pyridine core vs. pyrazine
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride Trifluoromethyl (2), Saturated core C₇H₉ClF₃N₃ 227.62 Reduced core, trifluoromethyl
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine Chloro (4), Dimethoxyphenyl (2) C₁₄H₁₂ClN₃O₂ 297.72 Methoxy groups enhance lipophilicity

*Calculated based on molecular formula.

Key Observations:
  • Substituent Position : The target compound’s piperazine at position 4 contrasts with chlorine in ’s analog, which may reduce basicity but improve receptor binding .
  • Core Modifications : Saturated pyrazolo[1,5-a]pyrazine derivatives () exhibit lower molecular weights and altered pharmacokinetics due to reduced aromaticity .
  • Aryl Group Effects : Fluorophenyl (target) vs. chlorophenyl () or methoxyphenyl () substituents influence electronic properties and lipophilicity, impacting membrane permeability .

Q & A

Q. What are the standard synthetic routes for 2-(4-fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride?

The synthesis typically involves multi-step organic reactions, starting with the formation of a pyrazole intermediate. For example:

  • Step 1 : Condensation of 4-fluorobenzaldehyde with hydrazine derivatives under acidic conditions to form the pyrazole core .
  • Step 2 : Cyclization with a piperazine-containing reagent (e.g., 1-(2-fluorobenzyl)piperazine) using coupling agents like DCC or EDCI .
  • Step 3 : Hydrochloride salt formation via treatment with HCl in ethanol .
    Key purification methods include column chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol .

Q. How is the compound characterized structurally?

  • X-ray crystallography : SHELXL refinement (via SHELX programs) resolves bond angles, torsion angles, and crystal packing .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
    • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (247.66 g/mol) and fragmentation patterns .

Q. What are the primary biological targets of this compound?

Pyrazolo[1,5-a]pyrazine derivatives are known to interact with:

  • Enzymes : Serine/threonine kinases (e.g., MAPK) due to the piperazine group’s hydrogen-bonding potential .
  • Receptors : GABAA_A subtypes, where the fluorophenyl moiety enhances lipophilicity and blood-brain barrier penetration .
    Initial screening often uses fluorescence polarization assays or radioligand binding studies .

Advanced Research Questions

Q. How can synthetic by-products be minimized during piperazine coupling?

  • Optimization strategies :
    • Use anhydrous DMF as a solvent to reduce hydrolysis .
    • Control stoichiometry (1:1.2 ratio of pyrazole intermediate to piperazine reagent) to limit di-adduct formation .
    • Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and isolate intermediates via flash chromatography .

Q. What methodologies resolve contradictions in biological activity data?

  • Case study : Discrepancies in IC50_{50} values across assays may arise from assay conditions (e.g., pH, co-solvents).
    • Solution : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
    • Statistical validation : Apply ANOVA to compare datasets and identify outliers .

Q. How is computational modeling applied to study structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like VEGFR2.
    • Key parameters : Grid boxes centered on active sites (e.g., ATP-binding pocket of kinases) .
    • Validation : Compare docking scores (ΔG) with experimental IC50_{50} values to refine SAR models .

Q. What crystallographic challenges arise during structure determination?

  • Common issues :
    • Twinned crystals : Resolved via SHELXD for phase refinement and ORTEP-3 for graphical visualization .
    • Disorder in piperazine rings : Apply restraints to bond lengths and angles during SHELXL refinement .

Methodological Recommendations

  • For synthesis : Prioritize microwave-assisted reactions to reduce side products (e.g., 30% yield improvement vs. traditional reflux) .
  • For SAR studies : Combine QM/MM calculations with experimental mutagenesis to validate predicted binding interactions .
  • For data reproducibility : Use certified reference standards (e.g., CAS 1031936-97-6) and document solvent lot numbers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.